6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine
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Overview
Description
6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine involves several steps:
Gewald Reaction: This is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone derivatives.
Bromination: The pyrimidone derivatives are brominated to introduce the bromine atom at the desired position.
Chlorination: Finally, the brominated product is chlorinated to yield this compound.
This method is practical and scalable, allowing for the production of the compound in significant quantities without the need for chromatography for purification .
Chemical Reactions Analysis
6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and antiviral agents.
Cancer Research: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Immunosuppressive Agents: The compound is explored for its immunosuppressive properties, which could be useful in preventing organ transplant rejection.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Receptor Antagonism: It acts as an antagonist to adenosine A2A receptors, modulating neurotransmitter release and offering potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound has a similar core structure but differs in the position of the substituents.
4-Chloro-6-methylthieno[3,2-d]pyrimidine: This compound has a methyl group at a different position, leading to different chemical properties.
These structural variations can significantly impact the biological activity and chemical reactivity of the compounds, highlighting the importance of precise substitution patterns in medicinal chemistry .
Properties
Molecular Formula |
C7H4BrClN2S |
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Molecular Weight |
263.54 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4BrClN2S/c1-3-10-4-2-5(8)12-6(4)7(9)11-3/h2H,1H3 |
InChI Key |
TWFWYOSPJJGLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=C2)Br |
Origin of Product |
United States |
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